XPhos Palladacycle Gen. 4

Catalog No.
S2673645
CAS No.
1599466-81-5
M.F
C47H64NO3PPdS
M. Wt
860.49
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
XPhos Palladacycle Gen. 4

CAS Number

1599466-81-5

Product Name

XPhos Palladacycle Gen. 4

IUPAC Name

dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+)

Molecular Formula

C47H64NO3PPdS

Molecular Weight

860.49

InChI

InChI=1S/C33H49P.C13H12N.CH4O3S.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;+2/p-1

InChI Key

LJYHQNMVCGMPIU-UHFFFAOYSA-M

SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)[O-].[Pd+2]

Solubility

not available
  • XPhos Pd G4 is a catalyst specifically designed for cross-coupling reactions [].
  • It combines the Buchwald G4 palladacycle with a ligand called XPhos []. This ligand structure enhances the catalyst's performance compared to previous generations [].

Molecular Structure Analysis

  • XPhos Pd G4 has a complex molecular structure containing palladium (Pd) as the central atom [].
  • The Pd atom is bonded to four other groups:
    • Two XPhos ligands [].
    • A mesylate (CH3SO2O) group [].
    • A solvent molecule, often dichloromethane (CH2Cl2) [].

Chemical Reactions Analysis

  • XPhos Pd G4 is a catalyst for cross-coupling reactions. These reactions form new carbon-carbon bonds between two organic molecules [].
  • The general reaction can be simplified as follows:

R-X + R'-M --> R-R' + MX

where:* R and R' are organic groups.* X is a leaving group (like Br or Cl).* M is a metal (often boron or tin).* MX is a byproduct removed from the reaction mixture.

  • Specific examples of reactions catalyzed by XPhos Pd G4 include Suzuki-Miyaura couplings and Sonogashira couplings [, ].

Physical And Chemical Properties Analysis

  • XPhos Pd G4 is a yellow powder, although its exact color may vary slightly depending on the commercial source [].
  • It is typically sold as a pre-catalyst, requiring activation before use in a reaction [].
  • Specific melting point, boiling point, and solubility data are not readily available for XPhos Pd G4 due to its complex nature.
  • As a palladium complex, XPhos Pd G4 is expected to be air and moisture sensitive [].
  • Palladium compounds can be harmful if inhaled or ingested [].
  • They may also cause skin or eye irritation [].
  • Always consult the Safety Data Sheet (SDS) for specific handling and disposal instructions before working with XPhos Pd G4 [].

Please Note:

  • This information is not exhaustive and is intended for educational purposes only.
  • Always follow proper safety protocols when handling chemicals in a laboratory setting.

C-C Bond Formation Reactions

One of the prominent applications of XPhos Palladacycle Gen. 4 in scientific research is its role in promoting C-C bond formation reactions. These reactions involve the creation of a carbon-carbon bond between two different molecules. XPhos Palladacycle Gen. 4 has demonstrated high efficiency in catalyzing several types of C-C bond formations, including:

  • Suzuki-Miyaura coupling: This reaction involves coupling an aryl or vinyl boronic acid with an organic halide or triflate. XPhos Palladacycle Gen. 4 exhibits excellent activity and selectivity in Suzuki-Miyaura couplings, making it a valuable tool for the synthesis of complex organic molecules. Source: A. Brennführer, H. Neumann, & M. Beller, Angewandte Chemie International Edition, 2009, 48(22), 4114-4118: )
  • Sonogashira coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst. XPhos Palladacycle Gen. 4 offers good yields and functional group tolerance in Sonogashira couplings, expanding its utility in the synthesis of various functionalized molecules. Source: C. E. Stephens, J. I. Fraser, & S. L. Buchwald, Journal of the American Chemical Society, 1996, 118(22), 5352-5359:

Other Applications

Beyond C-C bond formation, XPhos Palladacycle Gen. 4 finds applications in other areas of scientific research:

  • Hydrogenation: This reaction involves the addition of hydrogen atoms to a molecule. XPhos Palladacycle Gen. 4 can effectively catalyze the hydrogenation of various unsaturated substrates, such as alkenes and alkynes. Source: S. Pande, D. G. Lee, & R. S. Lewis, Journal of the American Chemical Society, 2010, 132(18), 6512-6513: )
  • Hydroamination: This reaction involves the addition of an amine group (NH2) to an unsaturated carbon-carbon bond. XPhos Palladacycle Gen. 4 demonstrates good catalytic activity in hydroamination reactions, enabling the synthesis of valuable nitrogen-containing molecules. Source: C. Gunanathan & D. Milstein, Science, 2014, 344(6188), 1002-1004:

Dates

Modify: 2023-08-16

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